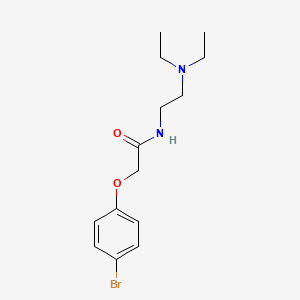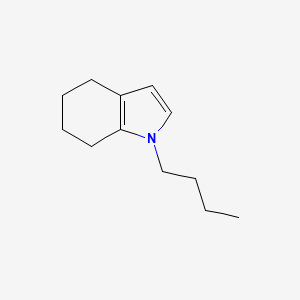
Lanthanhydrat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanhydrat is a compound that belongs to the lanthanide series of elements. Lanthanides are known for their unique properties, including their ability to form various oxidation states and their significant role in various industrial applications. This compound, specifically, is a hydrated form of lanthanum, which is a soft, silvery-white metal that is highly reactive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanhydrat can be synthesized through several methods, including the reaction of lanthanum oxide with water. The reaction typically involves dissolving lanthanum oxide in water under controlled conditions to form this compound. The reaction can be represented as: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{La(OH)}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by extracting lanthanum from its ores, such as bastnäsite and monazite. The extraction process involves several steps, including crushing the ore, separating the lanthanum-containing minerals, and then reacting them with water to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Lanthanhydrat undergoes various chemical reactions, including:
Oxidation: this compound can oxidize rapidly in moist air.
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Exposure to moist air.
Reduction: High-temperature conditions with reducing agents.
Substitution: Reacting with halogens upon heating.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Lanthanum metal.
Substitution: Lanthanum halides.
Aplicaciones Científicas De Investigación
Lanthanhydrat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of optical materials, electronics, and other high-tech applications.
Mecanismo De Acción
The mechanism of action of lanthanhydrat involves its ability to form complexes with other molecules. For example, in medical applications, this compound can bind to phosphate ions, reducing their absorption in the gastrointestinal tract. This mechanism is particularly useful in treating conditions like hyperphosphatemia .
Comparación Con Compuestos Similares
Lanthanhydrat is similar to other lanthanide compounds, such as cerium hydrat and neodymium hydrat. it is unique in its specific reactivity and applications. For instance:
Cerium Hydrat: Known for its use in catalytic converters.
Neodymium Hydrat: Widely used in the production of strong permanent magnets.
This compound stands out due to its specific properties and the breadth of its applications across various fields.
Propiedades
Número CAS |
36670-42-5 |
|---|---|
Fórmula molecular |
H2LaO |
Peso molecular |
156.921 g/mol |
Nombre IUPAC |
lanthanum;hydrate |
InChI |
InChI=1S/La.H2O/h;1H2 |
Clave InChI |
RLDBHKUGRPXFBF-UHFFFAOYSA-N |
SMILES canónico |
O.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


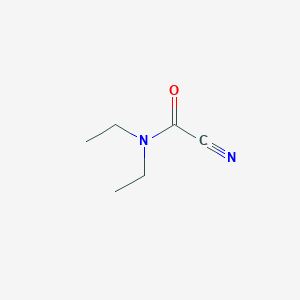
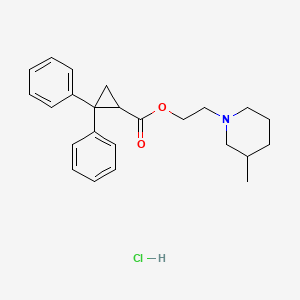
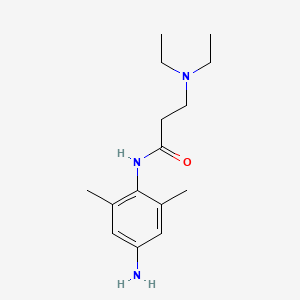

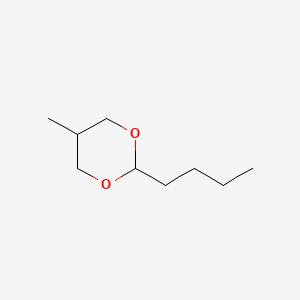
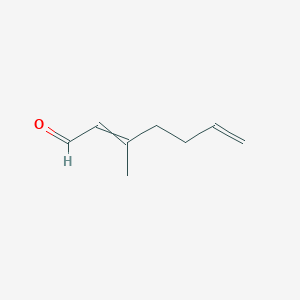

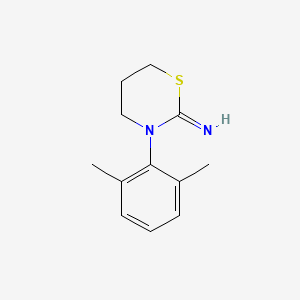
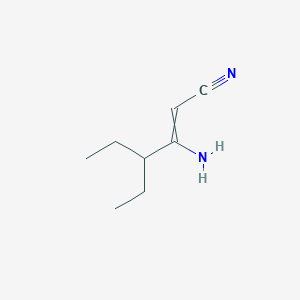
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)

